N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its IUPAC name describes its intricate structure, which includes multiple heterocyclic rings and functional groups. The compound has a molecular formula of and a molecular weight of approximately 440.5 g/mol .
The synthesis of N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide typically involves several steps that include:
The molecular structure of N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide can be represented using various structural formulas:
C1C(OC2=CC=CC=C2O1)C(=O)NC3=C4CSCC4=NN3CC(=O)NCC5=CC=CO5
UBRBOOQOSBXAAZ-UHFFFAOYSA-N
These notations provide a way to visualize the compound's arrangement of atoms and bonds .
The compound can participate in various chemical reactions typical for amides and heterocycles:
The mechanism of action for N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide involves its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit inhibitory effects on enzymes or receptors involved in disease pathways:
The physical properties of N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide include:
While specific density and boiling point data are not available, understanding these properties is crucial for handling and application in laboratory settings.
The purity of commercially available samples typically exceeds 95%, ensuring reliability for research applications .
N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide has potential applications in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: